N-[5-(Benzoylamino)-9,10-dioxoanthracen-1-yl]-5,8,14-trioxo-13H-anthra[1,2-b]quinoline-10-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(Benzoylamino)-9,10-dioxoanthracen-1-yl]-5,8,14-trioxo-13H-anthra[1,2-b]quinoline-10-carboxamide: is a complex organic compound with a unique structure that combines anthracene and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Benzoylamino)-9,10-dioxoanthracen-1-yl]-5,8,14-trioxo-13H-anthra[1,2-b]quinoline-10-carboxamide typically involves multi-step organic reactions. The starting materials often include anthracene derivatives and quinoline derivatives, which undergo a series of condensation, oxidation, and amide formation reactions. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Benzoylamino)-9,10-dioxoanthracen-1-yl]-5,8,14-trioxo-13H-anthra[1,2-b]quinoline-10-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[5-(Benzoylamino)-9,10-dioxoanthracen-1-yl]-5,8,14-trioxo-13H-anthra[1,2-b]quinoline-10-carboxamide: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-[5-(Benzoylamino)-9,10-dioxoanthracen-1-yl]-5,8,14-trioxo-13H-anthra[1,2-b]quinoline-10-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s unique structure allows it to intercalate into DNA, inhibiting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other anthracene and quinoline derivatives, such as:
- 9,10-anthraquinone
- 1,4-diaminoanthraquinone
- quinoline-2-carboxamide
Uniqueness
What sets N-[5-(Benzoylamino)-9,10-dioxoanthracen-1-yl]-5,8,14-trioxo-13H-anthra[1,2-b]quinoline-10-carboxamide apart is its combined anthracene and quinoline structure, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
6417-38-5 |
---|---|
Molecular Formula |
C43H23N3O7 |
Molecular Weight |
693.7 g/mol |
IUPAC Name |
N-(5-benzamido-9,10-dioxoanthracen-1-yl)-5,8,14-trioxo-13H-anthra[1,2-b]quinoline-10-carboxamide |
InChI |
InChI=1S/C43H23N3O7/c47-37-23-10-4-5-11-24(23)39(49)35-27(37)17-18-28-36(35)44-30-19-16-22(20-29(30)38(28)48)43(53)46-32-15-7-13-26-34(32)41(51)25-12-6-14-31(33(25)40(26)50)45-42(52)21-8-2-1-3-9-21/h1-20H,(H,44,48)(H,45,52)(H,46,53) |
InChI Key |
RBKKSNZUCBLXGH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC(=O)C5=CC6=C(C=C5)NC7=C(C6=O)C=CC8=C7C(=O)C9=CC=CC=C9C8=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC(=O)C5=CC6=C(C=C5)NC7=C(C6=O)C=CC8=C7C(=O)C9=CC=CC=C9C8=O |
6417-38-5 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.